Acepromazine Maleate (CAS: 3598-37-6) is the maleate salt form of acepromazine, a phenothiazine-derived neuroleptic agent. It functions primarily as a potent dopamine D2 receptor antagonist, resulting in sedation, muscle relaxation, and reduced spontaneous activity. Widely used in veterinary medicine as a tranquilizer and preanesthetic agent for canines, felines, and equines, its selection over other sedatives is often driven by its rapid, non-hypnotic calming effect and established efficacy. The maleate salt form is specifically utilized to enhance aqueous solubility, a critical attribute for creating stable injectable formulations required in clinical and research settings.
Substituting Acepromazine Maleate with its free base form, acepromazine, is impractical for most applications due to a critical loss of water solubility, which prevents the preparation of stable, high-concentration aqueous solutions required for injectable dosing. Procuring an alternative phenothiazine like Chlorpromazine is not a direct replacement; while mechanistically similar, differences in potency and side-effect profiles necessitate complete re-formulation and dose validation. Likewise, substituting with a sedative from another class, such as the alpha-2 adrenergic agonist Xylazine, introduces entirely different physiological effects, including more pronounced cardiovascular depression and potential for adverse reactions, making it unsuitable as a drop-in alternative without significant protocol redevelopment and risk assessment.
Acepromazine Maleate is specified as "soluble in water," with a reported solubility of 1 part in 27 parts water, which translates to approximately 37,000 mg/L (37 mg/mL). This high aqueous solubility is a direct result of its salt form and is essential for producing the common 10 mg/mL injectable solutions used in veterinary practice. In contrast, the free base form, acepromazine, is not readily water-soluble, making the maleate salt the required choice for aqueous parenteral formulations.
| Evidence Dimension | Aqueous Solubility at 20°C |
| Target Compound Data | Approx. 37,000 mg/L (Soluble) |
| Comparator Or Baseline | Acepromazine (free base): Poorly soluble (inferred) |
| Quantified Difference | Qualitatively high vs. low; enables clinical formulation concentrations (e.g., 10 mg/mL) |
| Conditions | Standard temperature and pressure; water as solvent. |
This solubility is the primary procurement driver for any application requiring a stable, injectable aqueous solution, as the free base is unsuitable for this purpose.
The stability of Acepromazine Maleate in aqueous solution is critical for its use in compounded preparations and commercial injectables. A study on compounded formulations demonstrated that an aqueous solution of Acepromazine Maleate at a concentration of 3 mg/mL was stable at room temperature for at least 6 months. This documented stability provides a reliable basis for preparing stock solutions and formulations for both clinical and research use, ensuring consistent potency over time, a feature not guaranteed with less stable analogs or improperly formulated free base suspensions.
| Evidence Dimension | Aqueous Solution Stability |
| Target Compound Data | Stable for 6 months |
| Comparator Or Baseline | Baseline (freshly prepared solution) |
| Quantified Difference | No significant degradation over a 6-month period |
| Conditions | 3 mg/mL aqueous solution, room temperature, protected from light. |
For buyers in research or compounding pharmacy, this proven stability reduces waste and ensures reproducible dosing in long-term studies or clinical practice.
When selecting a sedative, the cardiovascular side-effect profile is a primary procurement determinant. Compared to the common substitute Xylazine (an α2-adrenergic agonist), Acepromazine offers a different cardiovascular safety profile. While Acepromazine's α1-adrenergic blockade can cause hypotension, it is less likely to induce the severe bradycardia and arrhythmias associated with xylazine. In a comparative study in dogs, xylazine sedation was associated with arrhythmia and transient apnea, side effects not observed with acepromazine in the same study. This makes Acepromazine Maleate a more suitable choice for procedures in animals where maintaining cardiovascular stability and avoiding severe heart rate depression is a priority.
| Evidence Dimension | Adverse Cardiovascular and Respiratory Events |
| Target Compound Data | No arrhythmia or apnea observed |
| Comparator Or Baseline | Xylazine: Observed arrhythmia and transient apnea |
| Quantified Difference | Qualitative difference in observed critical side effects under study conditions |
| Conditions | Sedation for excretory urography in adult dogs; Acepromazine at 0.1mg/kg IM vs. Xylazine at 2.0mg/kg IM. |
This evidence directly informs the selection of a sedative for higher-risk patients or procedures where the arrhythmogenic and bradycardic effects of xylazine are unacceptable.
The high aqueous solubility (approx. 37 mg/mL) and proven 6-month stability in solution make Acepromazine Maleate the ideal starting material for developing and manufacturing commercial-grade or compounded injectable tranquilizers. These properties ensure product consistency and a viable shelf-life.
In pre-anesthetic protocols where the severe bradycardia and potential arrhythmias caused by alpha-2 agonists like xylazine are a concern, Acepromazine Maleate serves as a key alternative. Its distinct mechanism provides sedation while avoiding the specific cardiodepressant effects characteristic of xylazine.
Acepromazine Maleate is used to formulate solutions for chemical restraint during examinations, grooming, and minor surgical procedures in dogs, cats, and horses. Its reliable sedative effect and established dose-response make it a practical choice for routine clinical use.
For research involving animal models where cardiovascular parameters are being measured or must remain stable, Acepromazine Maleate is a suitable sedative. Its lower propensity to cause arrhythmias compared to alternatives like xylazine ensures that the sedative does not confound experimental results.
Irritant